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Compound of Interest

Compound Name: 1-Fluoroheptane

Cat. No.: B1584036

CAS Number: 661-11-0 Synonyms: n-Heptyl fluoride, Heptyl fluoride

This technical guide provides a comprehensive overview of 1-Fluoroheptane, a fluorinated
alkane utilized as a key building block and intermediate in chemical synthesis. Its primary
applications are found in the pharmaceutical and material science sectors, where the
introduction of a fluorine atom can strategically modify molecular properties. This document is
intended for researchers, scientists, and professionals in drug development and chemical
synthesis.

Physicochemical and Spectroscopic Properties

1-Fluoroheptane is a colorless liquid at room temperature.[1] The presence of a highly
electronegative fluorine atom on the heptyl chain imparts unique characteristics that influence
its reactivity and physical properties.[1]

Physical and Chemical Properties

A summary of the key physicochemical properties of 1-Fluoroheptane is presented in the table
below.
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Property Value Reference
Molecular Formula C7HisF [1112]
Molecular Weight 118.19 g/mol [31[2]
Melting Point -73°C [31[2]
Boiling Point 119.2 °C (at 750 mmHg) [3114]
Density 0.806 g/mL (at 25 °C) [31[4]

Flash Point 14 °C (57.2 °F) [3]
Refractive Index (n20/D) 1.386 [3114]
Vapor Pressure 20.4 mmHg (at 25 °C) [3]

Solubilit Insoluble in water, soluble in
olubility _
organic solvents.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-Fluoroheptane.

e Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine
the molecular mass and fragmentation pattern. For 1-Fluoroheptane, the molecular ion
peak (M+) would be observed at an m/z corresponding to its molecular weight (118.19). The
most abundant fragment ion (base peak) is reported at an m/z of 56.[5] Fragmentation of the
molecular ion is expected, with common losses including HF and alkyl radicals.[6][7][8]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o 'H NMR: Provides information about the hydrogen environments in the molecule.

o 1BC NMR: Shows the chemical shifts for the seven carbon atoms. The carbon bonded to
the fluorine (C1) will show a characteristic large coupling constant (*JCF).

o 1F NMR: This is a key technique for fluorinated compounds, providing a distinct signal for
the fluorine atom.[9][10] The chemical shift is sensitive to the local electronic environment.
[11] PubChem indicates that 13C and °F NMR spectra are available for this compound.[5]
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Synthesis and Reactivity

1-Fluoroheptane is typically synthesized from its corresponding alcohol, 1-heptanol, through a
nucleophilic fluorination reaction. Several fluorinating agents can be employed for this
conversion.

General Synthesis Workflow

A common laboratory-scale synthesis involves the deoxofluorination of 1-heptanol. The
diagram below illustrates a general workflow for this transformation.
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Caption: General workflow for the synthesis of 1-Fluoroheptane from 1-heptanol.
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Experimental Protocol: Synthesis from 1-Heptanol via
Deoxofluorination

This protocol is a representative example for the conversion of an alcohol to an alkyl fluoride
using (Diethylamino)sulfur trifluoride (DAST).

Disclaimer:This procedure should only be performed by trained chemists in a well-ventilated
fume hood with appropriate personal protective equipment. DAST is a hazardous substance
that is sensitive to heat and moisture.

Materials:

1-Heptanol (1 eq.)

o (Diethylamino)sulfur trifluoride (DAST) (1.2 eq.)

e Anhydrous Dichloromethane (DCM) (20 volumes)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution
o Water

 Brine solution

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

To a solution of 1-heptanol (1 eq.) in anhydrous dichloromethane (20 Vol) in a dry reaction
flask, add DAST (1.2 eq.) dropwise at —78 °C under a nitrogen atmosphere.

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous
solution of NaHCOs.
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Extract the mixture with dichloromethane twice.

Combine the organic layers and wash successively with water (2 x 10 Vol) and brine solution
(1 x 5 Vol).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product via column chromatography to yield 1-Fluoroheptane.[2]

Applications in Research and Drug Development

1-Fluoroheptane serves as a valuable building block for introducing a heptyl chain containing
a fluorine atom into more complex molecules.[3] The strategic incorporation of fluorine is a well-
established method in medicinal chemistry to enhance the pharmacological profile of drug
candidates.[11][12][13]

Role in Drug Discovery

The C-F bond is strong and the fluorine atom is small, which allows it to act as a bioisostere for
a hydrogen atom or a hydroxyl group, but with significantly different electronic properties. Using
intermediates like 1-Fluoroheptane allows for the synthesis of fluorinated analogs of bioactive
compounds.

The key advantages of fluorination in drug development include:

» Enhanced Metabolic Stability: The strength of the C-F bond can block metabolically labile
sites in a drug molecule, preventing oxidation by cytochrome P450 enzymes and thereby
increasing the drug's half-life.[11]

 Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a
molecule, which can improve its absorption, membrane permeability, and bioavailability.[11]

o Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic
functional groups, which can alter the drug's ionization state and improve its cell penetration.
[11]
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» Improved Binding Affinity: Fluorine can participate in favorable interactions with biological
targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the
binding affinity and potency of the drug.[12]

The diagram below illustrates the logical flow from the properties of fluorine to its impact on
drug development.
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Caption: Impact of fluorine's properties on drug development outcomes.

Safety and Handling

1-Fluoroheptane is a hazardous chemical that requires careful handling. It is classified as a
highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[14][10]

Hazard Identification

e GHS Pictograms: Flame (GHS02), Exclamation Mark (GHSO07)[4]

e Signal Word: Danger[4]
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e Hazard Statements:[14]

o

H225: Highly flammable liquid and vapor.

H315: Causes skin irritation.

[¢]

[¢]

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.

e Hazard Codes: F (Flammable), Xi (Irritant), T (Toxic)[3]

Precautionary Measures and Handling

e Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces),
P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing).[14][9]

o Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.

o Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields),
and face protection. Use a suitable respirator (e.g., dust mask type N95).[4][14]

» Handling: This compound should be handled in a chemical fume hood by trained personnel.
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.rsc.org [rsc.org]

e 2. organic-synthesis.com [organic-synthesis.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.organic-chemistry.org/synthesis/C1F/difluoroalkanes.shtm
http://orgsyn.org/demo.aspx?prep=CV4P0525
https://www.organic-chemistry.org/synthesis/C1F/difluoroalkanes.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8966657/
https://www.organic-chemistry.org/synthesis/C1F/fluoroalkanes.shtm
https://www.organic-chemistry.org/synthesis/C1F/difluoroalkanes.shtm
http://orgsyn.org/demo.aspx?prep=CV4P0525
https://www.benchchem.com/product/b1584036?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/sc/c3/c3sc51209f/c3sc51209f.pdf
https://organic-synthesis.com/alcohol-to-fluoro-carbonyl-to-difluoro-using-dast/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Organic Syntheses Procedure [orgsyn.org]

. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

. 1-Fluoroheptane | C7H15F | CID 12619 - PubChem [pubchem.ncbi.nlm.nih.gov]
. chemguide.co.uk [chemguide.co.uk]

. hotes.fluorinel.ru [notes.fluorinel.ru]

. chem.libretexts.org [chem.libretexts.org]

°
© (0] ~ » ol H w

. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nim.nih.gov]
e 10. biophysics.org [biophysics.org]
e 11. 19F [nmr.chem.ucsb.edu]

e 12. WO2006065038A1 - Method for preparation of organofluoro compounds in alcohol
solvents - Google Patents [patents.google.com]

e 13. Heptane, 1-fluoro- [webbook.nist.gov]
o 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-Fluoroheptane].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584036#1-fluoroheptane-cas-number-661-11-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

